molecular formula C22H31NO3 B8103017 (2R,5R,7R,8R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

(2R,5R,7R,8R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

Cat. No.: B8103017
M. Wt: 357.5 g/mol
InChI Key: CBOSLVQFGANWTL-VCKPGWDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R,7R,8R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one, commonly known as Triptobenzene H, is a C20-nor-abietane diterpenoid that has been isolated from the roots of the medicinal plant Tripterygium wilfordii . This complex natural product is of significant interest in immunological and oncological research due to its potent biological activity. Triptobenzene H has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By selectively targeting STAT3, it effectively suppresses its phosphorylation and subsequent transcriptional activity, which is a key driver in the proliferation and survival of many cancer cells and in the differentiation of pro-inflammatory T-helper 17 (Th17) cells. Consequently, this compound serves as a valuable pharmacological tool for studying autoimmune diseases, inflammation, and cancer pathogenesis. Its well-defined mechanism makes it particularly useful for investigating STAT3-dependent processes in cell culture models and for exploring the therapeutic potential of STAT3 pathway inhibition. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,5R,7R,8R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13?,15-,16-,17+,18?,19-,20+,21+,22?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOSLVQFGANWTL-VCKPGWDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]56[C@H]4CC(=O)[C@H](C5)C(=C)[C@H]6O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-24-0
Record name 509-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

(2R,5R,7R,8R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered interest for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that certain kaurane diterpenoids exhibit antimicrobial properties against various pathogens. The specific structure of this compound may enhance its efficacy against bacterial and fungal infections .
  • Anti-inflammatory Properties : Some studies suggest that compounds similar to this one can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Potential : Preliminary investigations have revealed that kaurane diterpenoids may induce apoptosis in cancer cells. This compound's structural features could be pivotal in developing novel anticancer agents .

Agricultural Uses

Kaurane diterpenoids are also explored for their role in agriculture:

  • Pesticidal Activity : The compound may serve as a natural pesticide due to its bioactive properties against pests and pathogens affecting crops .
  • Plant Growth Regulation : Certain diterpenoids have been shown to influence plant growth positively, potentially enhancing yield and resistance to environmental stresses .

Biochemical Research

In biochemical studies, this compound can be used as a:

  • Biomarker : Its unique structure allows it to be utilized as a biomarker in various metabolic studies involving terpenoid biosynthesis pathways .
  • Research Tool : The compound can act as a model for studying the interactions of complex organic molecules with biological macromolecules such as proteins and nucleic acids.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of kaurane diterpenoids demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the hydroxyl groups could enhance efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research published in a pharmacological journal highlighted the anti-inflammatory mechanisms of kaurane diterpenoids. The study found that these compounds inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions such as arthritis .

Case Study 3: Agricultural Applications

A field study evaluated the effectiveness of kaurane diterpenoids as natural pesticides against aphids on tomato plants. The results showed a significant reduction in pest populations and improved plant health metrics compared to untreated controls .

Mechanism of Action

The mechanism by which (2R,5R,7R,8R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one exerts its effects involves multiple molecular targets and pathways. It has been shown to downregulate the expression of N-cadherin, vimentin, matrix metalloproteinase 2, matrix metalloproteinase 9, phosphorylated glycogen synthase kinase 3 beta, beta-catenin, and B-cell lymphoma 2. Conversely, it upregulates the expression of E-cadherin, cleaved caspase 3, cleaved caspase 9, and Bcl-2-associated X protein . These molecular changes contribute to its antibacterial, anti-inflammatory, and anti-tumor activities.

Comparison with Similar Compounds

Structural Analogues

(a) Compound from
  • Name: (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[...]nonadecane-4,5,7,8,14-pentol
  • Key Differences :

    Feature Target Compound Compound
    Oxygen substituents 7,16-dihydroxy, 4-ketone 6,16,18-trimethoxy, 4,5,7,8,14-pentol
    Methyl groups 13-methyl 1-methyl, 13-(methoxymethyl)
    Core structure Hexacyclic with methylidene (C6) Pentacyclic with additional ether bonds
    Molecular Weight (est.) ~430–450 g/mol ~700–750 g/mol (higher due to methoxy)
  • The methylidene group in the target compound may increase reactivity in cycloaddition or alkylation reactions .
(b) Compound from
  • Name: (1s,2r,3r,4r,5r,6s,7s,8r,9r,13r,14r,16s,17s,18r)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[...]nonadecan-4-yl benzoate
  • Key Differences: Feature Target Compound Compound Functional groups 7,16-dihydroxy, 4-ketone 5,7,8,14-tetrahydroxy, benzoate ester Stereochemistry 16S configuration 16S retained, additional 5R,14R Bioactivity Not reported Likely bioactive (natural product)
  • Implications: The benzoate ester in the compound may improve membrane permeability compared to the target compound’s free hydroxyl groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logP (est.)
Target Compound ~430–450 2 (OH) 4 (OH, ketone) 1.5–2.5
Compound ~700–750 5 (OH) 8 (OH, methoxy) 0.5–1.0
Compound* 467.601 4 8 2.8
Compound* 633.734 6 12 -1.2

*Compounds from and are unrelated structurally but illustrate trends in H-bonding and hydrophobicity .

Q & A

Q. How can the stereochemical configuration of this compound be experimentally validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For rigid polycyclic systems like this compound, SC-XRD can resolve all 14 defined stereocenters by analyzing bond angles, torsion angles, and electron density maps. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain high-quality crystals. For dynamic verification, nuclear Overhauser effect (NOE) NMR experiments (e.g., 2D NOESY) can corroborate spatial proximity of protons, confirming substituent orientations .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended. A C18 reversed-phase column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can separate the compound from matrix interferents. Validation should include sensitivity (LOD/LOQ), linearity (1–1000 ng/mL), and recovery rates (≥80%). For trace analysis, isotope-labeled internal standards (e.g., deuterated analogs) improve precision .

Q. What synthetic routes are feasible for introducing the 6-methylidene and 11-ethyl substituents?

Methodological Answer: The 6-methylidene group can be introduced via Horner-Wadsworth-Emmons olefination using a ketophosphonate reagent. For the 11-ethyl substituent, reductive alkylation of a secondary amine intermediate (e.g., using ethyl iodide and sodium triacetoxyborohydride) is effective. Reaction progress should be monitored by TLC or LC-MS, with purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?

Methodological Answer: Variable-temperature NMR (VT-NMR) in deuterated solvents (e.g., DMSO-d6, CDCl3) can reveal rotamer populations and ring-flipping kinetics. For example, coalescence temperatures (Tc) of diastereotopic protons near the 11-ethyl group indicate energy barriers (ΔG‡) to conformational changes. Solvent polarity effects are quantified using Kamlet-Taft parameters (π*, α, β) to correlate dielectric constants with chemical shift deviations .

Q. What computational strategies are optimal for predicting the compound’s metabolic pathways?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate reaction enthalpies for hydroxylation (CYP450-mediated) and glucuronidation. Molecular docking (e.g., AutoDock Vina) into CYP3A4 and UGT1A1 active sites identifies vulnerable positions (e.g., 7- and 16-hydroxy groups). Validate predictions with in vitro microsomal assays and high-resolution mass spectrometry (HRMS) fragmentation patterns .

Q. How can in vitro cytotoxicity assays be designed to account for this compound’s low aqueous solubility?

Methodological Answer: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in cell culture medium with 2% bovine serum albumin (BSA) to prevent aggregation. Use a 3D spheroid model (e.g., HCT-116 colon cancer cells) to mimic in vivo diffusion barriers. Include controls for solvent cytotoxicity and measure intracellular concentrations via LC-MS to confirm bioavailability .

Q. What experimental frameworks are appropriate for studying its environmental fate in aquatic ecosystems?

Methodological Answer: Conduct microcosm experiments under OECD 309 guidelines. Spike the compound into sediment-water systems (10–1000 µg/L) and monitor degradation via LC-MS/MS. Measure hydrolysis rates at pH 4–9, photolysis under simulated sunlight (λ > 290 nm), and biodegradation using activated sludge inoculum. QSAR models estimate bioaccumulation factors (BCF) from logP (predicted: ~2.8) .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer: Systematically evaluate assay conditions:

  • Cell lines: Compare receptor expression levels (e.g., qPCR for target GPCRs).
  • Solubility: Verify compound stability via HPLC purity checks post-assay.
  • Batch variability: Characterize synthetic batches using HRMS and 1H/13C NMR. Use meta-analysis tools (e.g., RevMan) to calculate heterogeneity indices (I²) and adjust for confounding variables .

Theoretical Framework Integration

Q. How can ligand-receptor binding hypotheses be tested for this compound?

Methodological Answer: Apply the induced-fit docking protocol in Schrödinger Suite to model interactions with proposed targets (e.g., glucocorticoid receptor). Validate with surface plasmon resonance (SPR) using a Biacore T200 system. Calculate kinetic parameters (ka, kd, KD) and correlate with functional assays (e.g., luciferase reporter gene for receptor activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R,7R,8R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
Reactant of Route 2
(2R,5R,7R,8R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.